REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[CH3:14][N:15]([CH3:19])[C:16](Cl)=[O:17].[Cl-].[NH4+]>CN(C=O)C>[CH:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[N:1]([C:16]([N:15]([CH3:19])[CH3:14])=[O:17])[CH:2]=[CH:3]2)=[O:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C=O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at 0° C. for 10 min and rt for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C=CN(C2=CC1)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.8 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |